

# Boc-Met-Leu-OMe vs Boc-Leu-Met-OMe

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## Compound Focus: Boc-met-leu-ome

CAS No.: 66880-59-9

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## Why Peptide Sequence Matters

The sequence of amino acids in a peptide is fundamental to its biological activity. Research on similar peptides provides strong evidence that switching the order of amino acids can dramatically alter how the molecule functions.

The table below summarizes the core concepts that guide the understanding of peptide sequence effects:

Concept	Description	Relevance to Boc-Met-Leu-OMe vs. Boc-Leu-Met-OMe
<b>N-terminal Role</b>	The N-terminal region is often critical for receptor recognition and binding [1].	Switching Met and Leu changes the N-terminal residue presented to the receptor.
<b>Conformational Flexibility</b>	Linear peptides can adopt multiple structures; different sequences favor different shapes [2].	The two dipeptides will likely populate distinct sets of 3D conformations.
<b>Protecting Group Impact</b>	The Boc group can convert an agonist peptide into an antagonist or weakly active ligand [1].	As both sequences are N-Boc protected, this effect is a constant, but the specific interaction may vary with sequence.

A key insight comes from studies on the potent chemotactic tripeptide **fMLF-OMe** (formyl-Met-Leu-Phe-OMe). In this peptide, the **N-terminal formyl-methionine is crucial** for receptor binding and activation. Replacing the formyl group with a **Boc group** (resulting in Boc-Met-Leu-Phe-OMe) dramatically reduces or eliminates its agonist activity, often transforming it into a receptor antagonist [1]. This highlights the extreme sensitivity of biological function to the chemical nature of the N-terminus.

Furthermore, conformational analyses show that a peptide's sequence dictates its possible 3D structures. The parent peptide fMLF-OMe is highly flexible, while a constrained analogue exhibits different structures and a six-fold increase in activity [2]. This confirms that the specific arrangement of amino acids directly influences the bioactive conformation.

## Proposed Framework for Comparison

Since a direct head-to-head comparison was not found, you can evaluate these dipeptides based on the following parameters. The experimental protocols below are standard in peptide science and drug discovery.

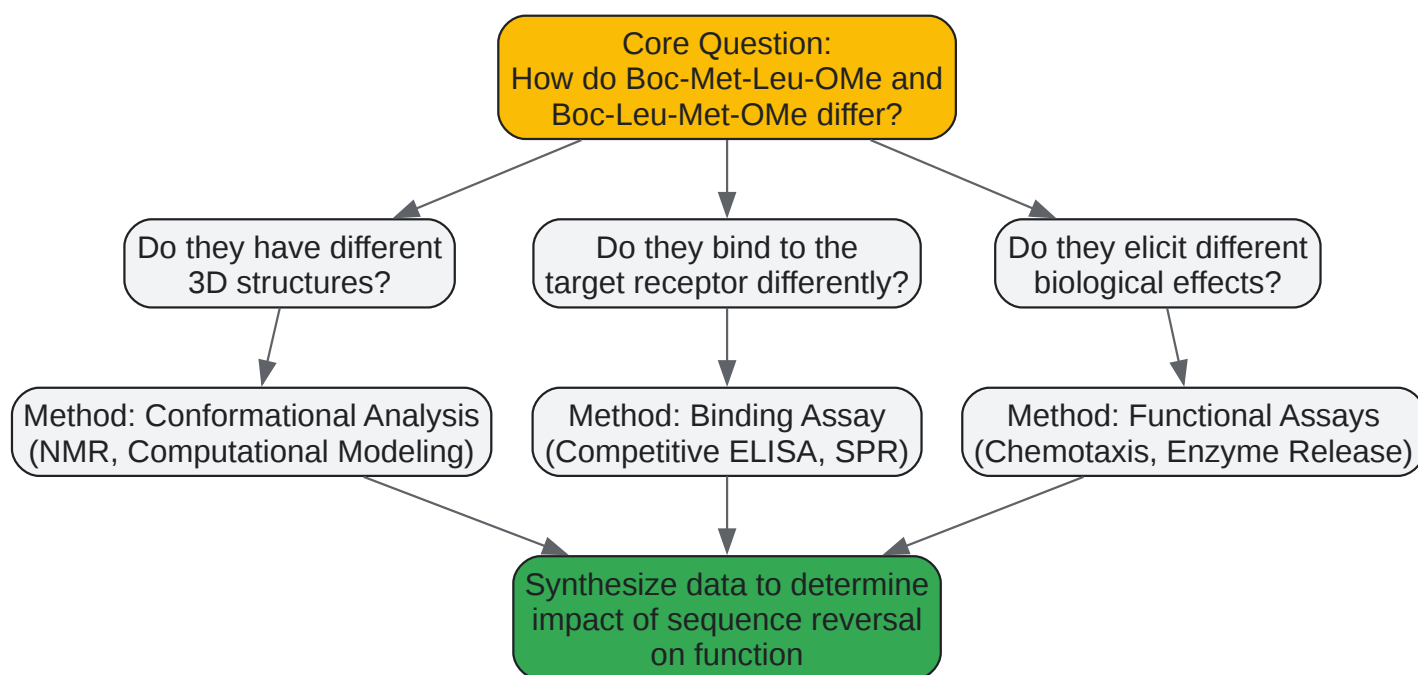
Evaluation Parameter	Experimental Protocol
<b>Receptor Binding Affinity</b>	Use a competitive binding assay with a labeled ligand (e.g., fluorescent or radioactive) on cells expressing the target receptor. Measure the half-maximal inhibitory concentration (IC <sub>50</sub> ).
<b>Biological Activity</b>	Test in functional assays relevant to the target pathway. For immunology, this could be <b>neutrophil chemotaxis</b> (using a Boyden or Transwell chamber), <b>superoxide anion production</b> , or <b>lysosomal enzyme release</b> [1].
<b>Conformational Analysis</b>	Determine the 3D structure in solution using <b>Nuclear Magnetic Resonance (NMR) spectroscopy</b> or analyze low-energy conformers via <b>theoretical calculations</b> (e.g., molecular mechanics) [2].

## Synthesis and Handling Considerations

When working with these compounds, be mindful of synthesis and stability factors that can impact your results.

- Epimerization Risk: **During peptide synthesis, the activation of the carboxylic acid for coupling can lead to epimerization** (racemization), where the chiral center loses its configuration [3]. This produces a diastereomeric impurity that is difficult to separate and can invalidate biological data. Using coupling reagents like **DIC with HOBt or HOAt** is recommended to suppress this side reaction [3].
- Physical Properties: **Boc-Met-Leu-OMe is a solid with a reported melting point of 107-109 °C** [4]. Store such compounds at **0-8°C** as recommended for similar Boc-protected peptides [4] [5] [6].

To visualize the logical process of comparing these two dipeptides, the following diagram outlines the key questions and evaluation methods.



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## Conclusion and Alternative Search Strategies

In summary, while direct experimental data is unavailable, the principle that **Boc-Met-Leu-OMe and Boc-Leu-Met-OMe are functionally different compounds** is well-supported. Their reversed sequences will lead to differences in 3D structure, receptor interaction, and ultimately, biological activity.

To find more specific data, you could:

- **Search specialized databases** like PeptideDB or the Protein Data Bank (PDB) for structures of similar dipeptides.
- **Use SciFinder or Reaxys** to perform a structure-based search, which may uncover synthetic reports or proprietary biological data not found in general literature.
- **Broaden your search** to include the more extensively studied tripeptide **Boc-Met-Leu-Phe-OMe** as a reference point for the Boc-Met-Leu- motif.

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To cite this document: Smolecule. [Boc-Met-Leu-OMe vs Boc-Leu-Met-OMe]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8924682#boc-met-leu-ome-vs-boc-leu-met-ome>]

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